9-n-Butylfluorene - 3952-42-9

9-n-Butylfluorene

Catalog Number: EVT-334435
CAS Number: 3952-42-9
Molecular Formula: C17H18
Molecular Weight: 222.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

9-n-Butylfluorene and its derivatives have garnered significant attention in the field of organic electronics due to their unique physical properties and potential applications. These compounds are characterized by their high thermal stability and ability to undergo reversible electrochemical oxidation and reduction, making them suitable for various applications, including photovoltaic devices. The research on these materials is driven by the need for more efficient and stable components in electronic devices.

Mechanism of Action

The mechanism of action of 9-n-Butylfluorene derivatives, particularly the 9,9′-bifluorenylidene derivatives, involves their ability to transport holes in photovoltaic cells. These derivatives can absorb light up to 550 nm and exhibit a weak absorption band in the range of 550–750 nm. The hole transporting ability is crucial for the efficiency of perovskite solar cells. The derivatives undergo reversible electrochemical oxidation and reduction, which is a key feature for their function as hole-transporting materials (HTMs). The doping concentration of Li+ ions has been found to affect the photovoltaic device performance, with certain derivatives demonstrating higher device efficiency compared to reference materials like spiro-OMeTAD1.

Applications in Various Fields

Photovoltaic Applications

In the realm of photovoltaics, 9,9′-bifluorenylidene derivatives have been shown to serve as novel hole-transporting materials. The study of these derivatives revealed that altering the alkyl chain length from ethyl to butyl impacts the melting and glass transition temperatures negatively. However, the ethyl-substituted derivatives outperformed the commonly used spiro-OMeTAD in perovskite solar cells, achieving a device efficiency of 7.33%, which is a significant improvement over the reference cell's 4.40% efficiency1.

Synthesis of Arylfluorenes

Another application is in the synthesis of 9-arylfluorenes, which are important intermediates in the production of various organic compounds. A metal-free reductive coupling methodology has been developed for the efficient synthesis of these compounds. This one-pot protocol involves the preparation of N-tosylhydrazones from 9-fluorenone derivatives, followed by reductive coupling with arylboronic acid. The process is notable for its use of accessible starting materials and its tolerance of a wide variety of substrates, making it particularly useful for synthesizing 9-fluorenyl-substituted carbazolyl compounds2.

Structural Studies

Structural studies of 9,9′-bifluorenyl derivatives have provided insights into the effects of reduction on the olefinic bond. For instance, the reaction of 9,9′-bifluorene with n-butyllithium in the presence of tetramethylethylenediamine (TMEDA) leads to the formation of a dianion where the fluorenyl groups are twisted relative to each other. This structural change, as observed through single-crystal X-ray diffraction, has implications for the understanding of ion pair bonding and the electronic properties of these materials3.

Properties

CAS Number

3952-42-9

Product Name

9-n-Butylfluorene

IUPAC Name

9-butyl-9H-fluorene

Molecular Formula

C17H18

Molecular Weight

222.32 g/mol

InChI

InChI=1S/C17H18/c1-2-3-8-13-14-9-4-6-11-16(14)17-12-7-5-10-15(13)17/h4-7,9-13H,2-3,8H2,1H3

InChI Key

RBDADLSAYYPJAN-UHFFFAOYSA-N

SMILES

CCCCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

9-Butyl-9H-fluorene; 9-Butylfluorene;

Canonical SMILES

CCCCC1C2=CC=CC=C2C3=CC=CC=C13

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.